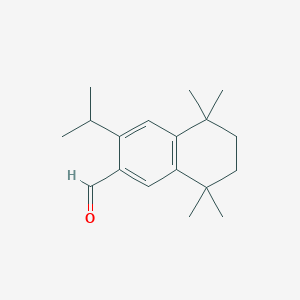
5,5,8,8-Tetramethyl-3-(propan-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5,8,8-Tetramethyl-3-(propan-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde is a complex organic compound with a unique structure This compound is characterized by its tetrahydronaphthalene core, which is substituted with multiple methyl groups and an isopropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,8,8-Tetramethyl-3-(propan-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the alkylation of a naphthalene derivative followed by selective hydrogenation and functional group transformations. The reaction conditions typically include the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the alkylation process. Hydrogenation is often carried out using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. The purification process often includes distillation and recrystallization to obtain the desired product in its pure form.
化学反应分析
Types of Reactions
5,5,8,8-Tetramethyl-3-(propan-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The methyl and isopropyl groups can undergo electrophilic substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions
Oxidation: KMnO₄ in an acidic medium or CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol or LiAlH₄ in ether.
Substitution: Strong acids like sulfuric acid (H₂SO₄) or bases like sodium hydroxide (NaOH).
Major Products
Oxidation: 5,5,8,8-Tetramethyl-3-(propan-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid.
Reduction: 5,5,8,8-Tetramethyl-3-(propan-2-yl)-5,6,7,8-tetrahydronaphthalene-2-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
5,5,8,8-Tetramethyl-3-(propan-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
作用机制
The mechanism of action of 5,5,8,8-Tetramethyl-3-(propan-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde is not well-documented. its reactivity is primarily attributed to the presence of the aldehyde functional group, which can participate in various chemical reactions. The molecular targets and pathways involved in its biological activity are still under investigation.
相似化合物的比较
Similar Compounds
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde: Lacks the isopropyl group, leading to different reactivity and applications.
3-(Propan-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde:
Uniqueness
5,5,8,8-Tetramethyl-3-(propan-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, particularly in the synthesis of complex organic molecules and the development of novel materials.
属性
CAS 编号 |
94003-18-6 |
|---|---|
分子式 |
C18H26O |
分子量 |
258.4 g/mol |
IUPAC 名称 |
5,5,8,8-tetramethyl-3-propan-2-yl-6,7-dihydronaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C18H26O/c1-12(2)14-10-16-15(9-13(14)11-19)17(3,4)7-8-18(16,5)6/h9-12H,7-8H2,1-6H3 |
InChI 键 |
OBANEOULJQXIQV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC2=C(C=C1C=O)C(CCC2(C)C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


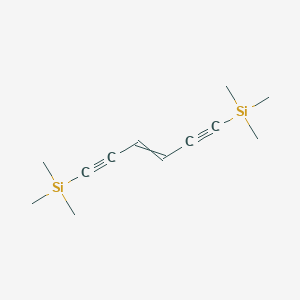
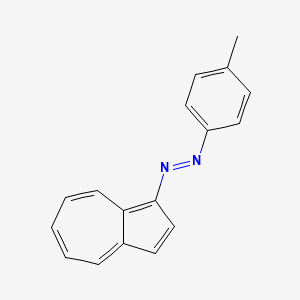
![{[(3-Fluoroprop-1-en-2-yl)oxy]methyl}benzene](/img/structure/B14358900.png)
![4-[Bis(2-hydroxyethyl)amino]-4-oxobut-2-enoic acid](/img/structure/B14358902.png)

![1-Methyl-2-[3-(4-methylphenyl)propyl]benzene](/img/structure/B14358907.png)
![(3,4-Dimethylphenyl)[4-(nitromethyl)phenyl]methanone](/img/structure/B14358914.png)
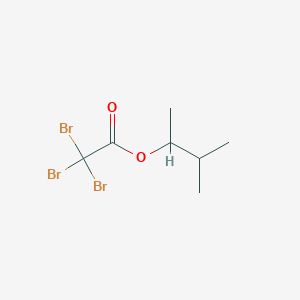
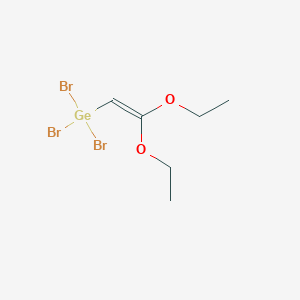

![[(4-Aminobutanoyl)oxy]-N,N,N-trimethylmethanaminium chloride](/img/structure/B14358927.png)

![2-[4-(Chloroacetyl)phenyl]propyl acetate](/img/structure/B14358944.png)

